![molecular formula C9H6N2O2S2 B13491211 2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
2-Cyanobenzo[b]thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanobenzo[b]thiophene-3-sulfonamide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, a cyano group at the 2-position, and a sulfonamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzo[b]thiophene-3-sulfonamide typically involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile. The process can be divided into two main steps:
Coupling Reaction: The first step involves the coupling of 2-chlorobenzaldehyde with methanethiol substituted with an electron-withdrawing group, resulting in the formation of 2-cyanobenzo[b]thiophene.
Decyanation Reaction: The second step is a decyanation reaction, where the cyano group is removed using a combination of hydrogen and ammonia as reagents, with Pd/TiO2 and Cu as catalysts.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyanobenzo[b]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano and sulfonamide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyanobenzo[b]thiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2-Cyanobenzo[b]thiophene-3-sulfonamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-3-sulfonamide: Lacks the cyano group, which may result in different chemical and biological properties.
2-Cyanobenzo[b]thiophene: Lacks the sulfonamide group, which may affect its solubility and reactivity.
Thiophene-2-sulfonamide: A simpler structure that may have different applications and properties
Uniqueness: 2-Cyanobenzo[b]thiophene-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H6N2O2S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
2-cyano-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C9H6N2O2S2/c10-5-8-9(15(11,12)13)6-3-1-2-4-7(6)14-8/h1-4H,(H2,11,12,13) |
Clé InChI |
FWPSSSQQZYRDNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)


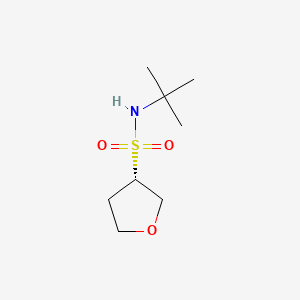
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)
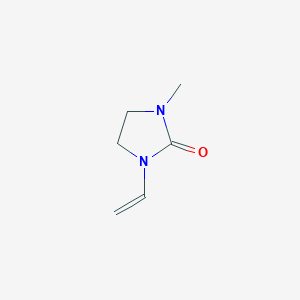
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
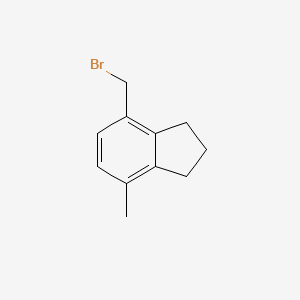
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
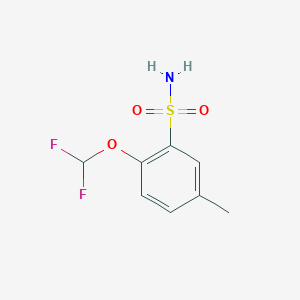
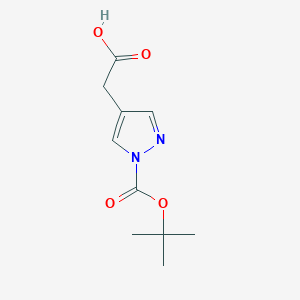

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
